molecular formula C26H26BF4N3O B1604157 (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 950842-71-4

(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No. B1604157
M. Wt: 483.3 g/mol
InChI Key: OBABAEBTRZTTCY-QGLFPKSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a useful research compound. Its molecular formula is C26H26BF4N3O and its molecular weight is 483.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of N‐Mesityl substituted triazolium salts, which are significant in the study of reactive pathways, stereoselective annulations, and the Sandmeyer approach (Struble & Bode, 2011).

Heterocycle Formation and Derivatives

  • This chemical plays a role in the formation of bridgehead nitrogen heterocycles, contributing to the synthesis of various [1,2,4]triazolo[1,5-a]pyridin-1-ium tetrafluoroborates and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives, which are essential in heterocyclic chemistry (Molina et al., 1983).

Antimicrobial Evaluation

  • It's used as a key intermediate in synthesizing new polyheterocyclic systems containing 1,2,4-triazine moiety, which are then screened for their antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Abdel-Monem, 2010).

Potential in Diuretic Agents

  • Derivatives of this compound, specifically benzoxazine-fused triazoles, have been explored for their potential as diuretic agents. The crystal structures of these systems have been determined to understand their potential pharmaceutical applications (Ravikumar et al., 2012).

Innovative Biotechnologies

  • A derivative, 2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine, synthesized from this compound, has been investigated for its ability to inhibit the growth of bacterial and fungal strains, showing promise for use in biotechnologies (Tyrkov et al., 2022).

properties

IUPAC Name

(5R,6S)-5,6-diphenyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N3O.BF4/c1-18-14-19(2)24(20(3)15-18)29-17-28-23(27-29)16-30-26(22-12-8-5-9-13-22)25(28)21-10-6-4-7-11-21;2-1(3,4)5/h4-15,17,25-26H,16H2,1-3H3;/q+1;-1/t25-,26+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABAEBTRZTTCY-QGLFPKSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(OCC3=N2)C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]([C@@H](OCC3=N2)C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635245
Record name (5R,6S)-5,6-Diphenyl-2-(2,4,6-trimethylphenyl)-2,5,6,8-tetrahydro[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-5,6-Diphenyl-2-(2,4,6-trimethylphenyl)-2,5,6,8-tetrahydro[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

CAS RN

950842-71-4
Record name (5R,6S)-5,6-Diphenyl-2-(2,4,6-trimethylphenyl)-2,5,6,8-tetrahydro[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Reactant of Route 2
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Reactant of Route 3
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Reactant of Route 4
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Reactant of Route 5
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Reactant of Route 6
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Citations

For This Compound
1
Citations
RL Atienza - 2012 - search.proquest.com
N-Heterocyclic Carbenes (NHCs) are multi-faceted compounds that possess ability to function as ligands, ionic liquids, and small-molecule catalysts. Their utility as small-molecule …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.